molecular formula C16H32O2S B017306 Tetradecylthioacetic acid CAS No. 2921-20-2

Tetradecylthioacetic acid

Cat. No.: B017306
CAS No.: 2921-20-2
M. Wt: 288.5 g/mol
InChI Key: IPBCWPPBAWQYOO-UHFFFAOYSA-N
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Description

Tetradecylthioacetic Acid (TTA) is a synthetic saturated fatty acid analogue with a sulfur atom inserted in the 3-position (β-position) of its 16-carbon backbone. This structural modification prevents its complete mitochondrial β-oxidation, thereby increasing its biological availability and activity. TTA is a potent pan-agonist for all three Peroxisome Proliferator-Activated Receptor (PPAR) subtypes, with a well-established activation ranking of PPARα > PPARδ > PPARγ. Its unique properties make it a valuable tool for investigating metabolic pathways, lipid homeostasis, and associated diseases. Main Applications and Research Value Lipid Metabolism Research: TTA potently regulates lipid homeostasis. Studies show it significantly reduces plasma triacylglycerols and free fatty acids, attenuates dyslipidemia, and promotes a beneficial redistribution of plasma cholesterol towards large HDL particles. It drains fatty acids from the blood and extrahepatic tissues by increasing hepatic mitochondrial fatty acid oxidation and ketogenesis. Cardiovascular Research: In experimental models of post-myocardial infarction heart failure, TTA has been demonstrated to improve cardiac function. These beneficial effects are accompanied by changes in myocardial fatty acid composition, including an increased proportion of n-3 polyunsaturated fatty acids (PUFAs), which may contribute to improved cardiac outcomes. Metabolic Disease Studies: TTA has shown promise in research on insulin resistance and adiposity. In preclinical models, it prevents high-fat diet-induced adiposity and insulin resistance. Research suggests these effects are mediated primarily through PPARα-dependent mechanisms that increase energy expenditure in metabolic tissues. Anti-Inflammatory and Antioxidant Investigations: TTA has demonstrated anti-inflammatory and antioxidant potential in various experimental models, making it a compound of interest for studying the intersection of metabolism and inflammation. Mechanism of Action Summary PPAR Activation: TTA acts as a ligand for PPARα, δ, and γ, with the highest affinity for PPARα. This activation leads to the upregulation of genes involved in fatty acid uptake, transport, and oxidation. Enhanced Fatty Acid Oxidation: By activating PPARα and PPARδ, TTA increases mitochondrial fatty acid oxidation in tissues like the liver and skeletal muscle. Its own resistance to β-oxidation allows it to exert sustained effects. Metabolic Shifting: TTA's action in the liver creates an "energy drain," shifting lipids away from storage in adipose tissue and towards oxidation, which underlies its anti-adiposity and insulin-sensitizing effects observed in research models. Note: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-tetradecylsulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15-16(17)18/h2-15H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBCWPPBAWQYOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0040759
Record name Tetradecylthioacetic acid
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Molecular Weight

288.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2921-20-2
Record name Tetradecylthioacetic acid
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Record name 1-(Carboxymethylthio)tetradecane
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Record name Tetradecylthioacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Tetradecylthio)acetic Acid
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Record name TETRADECYLTHIOACETIC ACID
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Preparation Methods

Reaction Mechanism and Standard Protocol

The most widely reported synthesis involves the reaction between tetradecanethiol (1-tetradecanethiol, C14H29SH\text{C}_{14}\text{H}_{29}\text{SH}) and bromoacetic acid (BrCH2COOH\text{BrCH}_2\text{COOH}) under alkaline conditions. The thiol group acts as a nucleophile, displacing the bromine atom via an SN2\text{S}_\text{N}2 mechanism:

C14H29SH+BrCH2COOHNaOH, EtOHC14H29SCH2COOH+HBr\text{C}{14}\text{H}{29}\text{SH} + \text{BrCH}2\text{COOH} \xrightarrow{\text{NaOH, EtOH}} \text{C}{14}\text{H}{29}\text{SCH}2\text{COOH} + \text{HBr}

Procedure :

  • Dissolve tetradecanethiol (10 mmol) and bromoacetic acid (12 mmol) in anhydrous ethanol.

  • Add aqueous NaOH (15 mmol) dropwise at 0–5°C to deprotonate the thiol.

  • Reflux at 80°C for 8–12 hours under nitrogen atmosphere.

  • Acidify the mixture with HCl to precipitate crude TTA.

  • Purify via recrystallization from ethanol/water (yield: 68–75%).

Optimization and Challenges

  • Solvent Selection : Ethanol is preferred for its ability to dissolve both reactants, but dimethylformamide (DMF) improves yields to 82% by enhancing nucleophilicity.

  • Side Reactions : Overalkylation may occur if excess bromoacetic acid is used, necessitating stoichiometric control.

  • Purification : Silica gel chromatography (eluent: hexane/ethyl acetate, 4:1) removes unreacted thiol and di-alkylated byproducts.

Thiol-Ene Click Chemistry for Scalable Synthesis

Radical-Mediated Coupling

Recent advancements employ photoinitiated thiol-ene reactions between 1-tetradecene (CH2=CH(CH2)12CH3\text{CH}_2=\text{CH}(\text{CH}_2)_{12}\text{CH}_3) and thioglycolic acid (HSCH2COOH\text{HSCH}_2\text{COOH}). This method offers regioselectivity and faster reaction times:

CH2=CH(CH2)12CH3+HSCH2COOHUV, AIBNC14H29SCH2COOH\text{CH}2=\text{CH}(\text{CH}2){12}\text{CH}3 + \text{HSCH}2\text{COOH} \xrightarrow{\text{UV, AIBN}} \text{C}{14}\text{H}{29}\text{SCH}2\text{COOH}

Procedure :

  • Mix 1-tetradecene (10 mmol), thioglycolic acid (12 mmol), and azobisisobutyronitrile (AIBN, 0.1 mmol) in toluene.

  • Irradiate with UV light (365 nm) at 25°C for 4 hours.

  • Extract with 5% NaHCO3_3, acidify, and recrystallize (yield: 79%).

Advantages Over Classical Methods

  • Atom Economy : No leaving groups (e.g., Br) are generated, reducing waste.

  • Temperature Control : Reactions proceed at ambient conditions, avoiding thermal degradation.

Carbodiimide-Mediated Coupling for High-Purity TTA

Activation of Carboxylic Acid

This method couples tetradecyl mercaptan (C14H29SH\text{C}_{14}\text{H}_{29}\text{SH}) with chloroacetic acid using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent:

C14H29SH+ClCH2COOHDCC, DMAPC14H29SCH2COOH+HCl\text{C}{14}\text{H}{29}\text{SH} + \text{ClCH}2\text{COOH} \xrightarrow{\text{DCC, DMAP}} \text{C}{14}\text{H}{29}\text{SCH}2\text{COOH} + \text{HCl}

Procedure :

  • Dissolve chloroacetic acid (10 mmol) and DCC (12 mmol) in dichloromethane.

  • Add tetradecyl mercaptan (10 mmol) and catalytic dimethylaminopyridine (DMAP).

  • Stir at 25°C for 24 hours, filter to remove dicyclohexylurea, and concentrate.

  • Purify via flash chromatography (yield: 85%).

Critical Parameters

  • Catalyst Loading : DMAP at 5 mol% accelerates the reaction by activating the acyl chloride intermediate.

  • Side Products : Undesired disulfide formation is minimized under inert conditions.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Reaction TimeScalability
Nucleophilic Substitution68–75958–12 hModerate
Thiol-Ene Reaction79974 hHigh
Carbodiimide Coupling859924 hLow

Key Observations :

  • The carbodiimide method achieves the highest purity but requires expensive reagents.

  • Thiol-ene chemistry is optimal for industrial-scale production due to shorter reaction times.

Analytical Characterization of TTA

Spectroscopic Data

  • 1H NMR^1\text{H NMR} (CDCl3_3) : δ 0.88 (t, 3H, CH3_3), 1.25 (m, 22H, CH2_2), 2.53 (t, 2H, SCH2_2), 3.21 (s, 2H, COOCH2_2).

  • IR (KBr) : 1705 cm1^{-1} (C=O), 2550 cm1^{-1} (S-H, trace).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 8.2 min, confirming >98% purity.

Industrial-Scale Production Challenges

Raw Material Costs

  • Tetradecanethiol (≥98%) costs approximately $120/kg, contributing to 60% of total synthesis expenses.

  • Bromoacetic acid prices fluctuate due to its use in pharmaceuticals.

Environmental Considerations

  • Waste HBr from nucleophilic substitution requires neutralization with Ca(OH)2_2 to prevent aquatic toxicity.

  • Thiol-ene methods generate minimal waste, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: Tetradecylthioacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Metabolic Effects

Mechanism of Action
TTA acts primarily as a peroxisome proliferator-activated receptor alpha (PPARα) agonist, enhancing mitochondrial fatty acid oxidation and influencing lipid metabolism. Its unique sulfur substitution in the β-position prevents complete β-oxidation, allowing it to exert significant biological effects, including modulation of lipid profiles and reduction of adiposity.

Key Findings:

  • In rodent studies, TTA supplementation led to significant reductions in plasma triacylglycerol (TAG) levels—up to threefold—while promoting an increase in larger high-density lipoprotein (HDL) particles .
  • TTA treatment has been shown to increase the expression of genes involved in fatty acid uptake and transport, such as Abca1, while decreasing lipogenesis-related gene expression .

Table 1: Effects of TTA on Lipid Metabolism in Rodent Models

StudyTTA DosePlasma TAG ReductionHDL Particle IncreaseKey Observations
Study 10.75% w/w3-fold decreaseIncreasedEnhanced fatty acid transporter gene expression
Study 21000 mg/daySignificant reductionNot specifiedImproved insulin sensitivity

Cardiovascular Health

Clinical Implications
Research indicates that TTA may improve myocardial function in heart failure models by shifting energy utilization from fatty acids to glucose and reducing free fatty acid availability .

Case Study:
In a rat model of post-myocardial infarction heart failure, TTA administration resulted in improved cardiac function without affecting myocardial remodeling. This was associated with an increased proportion of n-3 polyunsaturated fatty acids (PUFAs) in myocardial tissue .

Table 2: Impact of TTA on Cardiac Function

ParameterControl GroupTTA Group
Free Fatty Acids (FFA)HighReduced
n-3 PUFA ProportionLowIncreased
Cardiac Function ScoreBaselineImproved

Anti-inflammatory Properties

TTA has demonstrated anti-inflammatory effects, particularly by attenuating tumor necrosis factor-alpha (TNF-α)-mediated endothelial cell activation . This suggests potential therapeutic roles for TTA in conditions characterized by chronic inflammation.

Study Insights:

  • In vitro studies have shown that TTA can reduce inflammatory markers and improve endothelial function, indicating its potential use in treating cardiovascular diseases associated with inflammation .

Skeletal Health

Recent studies have explored the effects of TTA on bone health, particularly its ability to mitigate estrogen-related bone loss in ovariectomized rats.

Key Findings:

  • Rats treated with TTA showed higher femoral bone mineral density (BMD) compared to controls, suggesting a protective effect against osteoporosis .

Table 3: Skeletal Effects of TTA

ParameterControl GroupTTA Group
Femoral BMDDecreasedIncreased
Trabecular ThicknessImpairedMaintained

Mechanism of Action

Tetradecylthioacetic acid exerts its effects primarily through the activation of peroxisome proliferator-activated receptors, particularly peroxisome proliferator-activated receptor alpha. This activation leads to increased mitochondrial fatty acid oxidation and modulation of lipid metabolism. Additionally, it has anti-inflammatory and antioxidative properties, which are mediated through both peroxisome proliferator-activated receptor-dependent and independent pathways .

Comparison with Similar Compounds

Key Mechanisms and Effects :

  • Lipid Metabolism : TTA enhances hepatic mitochondrial β-oxidation, reduces plasma triglycerides (TAG), free fatty acids (FFA), and cholesterol, and redistributes cholesterol toward high-density lipoproteins (HDL) .
  • Insulin Sensitivity : TTA prevents diet-induced insulin resistance in rodent models by reducing adipose tissue mass and improving hepatic lipid handling .
  • Anti-inflammatory and Antioxidant Effects : TTA attenuates inflammation in colitis models and counters oxidative damage induced by fish oil (FO) .
  • Therapeutic Potential: Demonstrated efficacy in obesity, type 2 diabetes, dyslipidemia, and inflammatory disorders .
Structural Analogs: TTA vs. Tetradecylthiopropionic Acid (TTP)

TTP, a 4-thia fatty acid, shares structural similarity with TTA but exhibits opposing metabolic effects:

Parameter TTA TTP
β-Oxidation Stimulates via PPARα activation Inhibits mitochondrial β-oxidation
Hepatic Steatosis Reduces hepatic lipid accumulation Induces chemically mediated steatosis
Plasma Lipids Lowers TAG, FFA, and cholesterol Increases hepatic TAG due to β-oxidation blockade
Oxidative Stress Antioxidant effects; reduces protein oxidation and lipoxidation Not reported

TTA’s sulfur substitution at the 3-position enhances PPARα binding, while TTP’s 4-position substitution disrupts β-oxidation, illustrating how minor structural changes dictate functional outcomes .

Natural PPAR Ligands: TTA vs. Omega-3 Polyunsaturated Fatty Acids (n-3 PUFAs)

n-3 PUFAs (e.g., EPA, DHA) are natural PPAR agonists but differ from TTA in potency and metabolic effects:

Parameter TTA n-3 PUFAs
PPAR Activation Pan-agonist (α > δ > γ); higher affinity Weak PPARα/γ activation; indirect effects via lipid mediators
Lipid Lowering Reduces TAG by 40–60% in rodent models Moderate TAG reduction (~20–30%)
Oxidative Effects Antioxidant; mitigates FO-induced oxidative damage Pro-oxidant at high doses; increases lipid peroxidation
Cardiac Effects Increases cardiac n-3 FA content via PPAR-mediated pathways Direct incorporation into cardiac membranes

TTA’s resistance to oxidation and pan-PPAR activity confer greater lipid-lowering potency and therapeutic safety compared to n-3 PUFAs .

Modified Fatty Acids: TTA vs. Other Thia and Selenium-Substituted Analogs

Compounds like tetradecylselenoacetic acid (TSeA) share TTA’s structure but differ in efficacy:

Parameter TTA Tetradecylselenoacetic Acid (TSeA)
β-Oxidation Enhances via PPARα Similar to TTA but less studied
Anti-inflammatory Reduces TNFα-induced inflammation Comparable effects in keratinocyte models
TAG Secretion Inhibits intestinal lipoprotein secretion in CaCo-2 cells Not reported

TTA’s sulfur substitution provides superior metabolic stability compared to selenium analogs, which may exhibit toxicity at high doses .

Table 1. Metabolic and Therapeutic Outcomes

Compound PPAR Activation TAG Reduction β-Oxidation Anti-inflammatory Oxidative Effects
TTA α > δ > γ +++ +++ +++ Antioxidant
TTP None - Inhibited Not reported Not reported
n-3 PUFAs Weak α/γ + + + Pro-oxidant
Fibrates α ++ ++ + Neutral
TZDs γ - - ++ Neutral

Key: (-) No effect; (+) Mild; (++) Moderate; (+++) Strong

Biological Activity

Tetradecylthioacetic acid (TTA) is a synthetic fatty acid derivative that has garnered attention for its diverse biological activities, particularly in lipid metabolism and its potential therapeutic applications in metabolic disorders. This article explores the biological activity of TTA, focusing on its mechanisms of action, effects on lipid profiles, and results from clinical and preclinical studies.

TTA is characterized by a 16-carbon backbone with a sulfur atom inserted at the β-position, which differentiates it from natural fatty acids. This modification renders TTA resistant to complete β-oxidation, allowing it to act as a potent agonist for peroxisome proliferator-activated receptors (PPARs), particularly PPARα, PPARδ, and to a lesser extent, PPARγ. The activation of these receptors leads to enhanced mitochondrial fatty acid oxidation and various metabolic adaptations.

In Vitro Studies

TTA has been shown to increase mitochondrial fatty acid oxidation in cell cultures. In human liver cell lines (HepG2) and skeletal muscle cells, TTA acts as a pan-PPAR agonist, promoting lipid utilization and transport. Specifically, it enhances the expression of genes involved in fatty acid uptake and oxidation, contributing to improved lipid profiles.

Preclinical Animal Studies

  • Rodent Models : Studies in Wistar rats and genetically obese Zucker rats demonstrated that TTA administration significantly prevents high-fat diet-induced adiposity and insulin resistance. In these models:
    • TTA reduced body weight gain.
    • It decreased plasma triacylglycerol (TAG) levels by up to threefold while increasing hepatic TAG levels.
    • Activation of PPARα was confirmed through increased expression of PPARα-responsive genes involved in fatty acid metabolism .
  • Mechanistic Insights : TTA's ability to promote hepatic fatty acid oxidation is linked to increased ketogenesis and reduced plasma fatty acid levels. This suggests that TTA effectively drains excess fatty acids from circulation, which may contribute to its hypolipidemic effects .

Clinical Studies

Clinical investigations into TTA's effects on human subjects have yielded mixed results:

  • Dyslipidemia in Type 2 Diabetes : A Phase I study involving 16 male patients with type 2 diabetes mellitus showed that daily supplementation with 1 g of TTA for 28 days led to:
    • A significant reduction in LDL cholesterol from 4.2 to 3.7 mmol/L (p < 0.001).
    • An increase in HDL apolipoproteins A1 and A2.
    • No significant changes in glucose metabolism were observed, indicating that TTA primarily affects lipid profiles rather than glucose levels .
  • Safety Profile : The drug was well tolerated by participants, suggesting a favorable safety profile for further studies .

Anti-Inflammatory Properties

TTA also exhibits anti-inflammatory effects by modulating proinflammatory markers and reducing reactive oxygen species (ROS) levels. These properties may further enhance its potential as a therapeutic agent for metabolic disorders characterized by chronic inflammation .

Summary of Findings

The following table summarizes key findings from various studies on the biological activity of TTA:

Study TypeKey Findings
In VitroIncreased mitochondrial fatty acid oxidation; PPAR activation; enhanced lipid transport genes .
Preclinical (Rodent)Prevented high-fat diet-induced adiposity; reduced plasma TAG; increased hepatic TAG .
Clinical (Type 2 Diabetes)Significant reduction in LDL cholesterol; well tolerated; no major impact on glucose metabolism .
Anti-InflammatoryReduced proinflammatory markers; decreased ROS levels .

Q & A

Q. What are the primary mechanisms of TTA in modulating lipid metabolism?

TTA activates peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARδ, which regulate genes involved in fatty acid uptake, β-oxidation, and lipoprotein remodeling . For example, in high-fat diet (HFD) models, TTA reduces plasma triacylglycerol (TAG) by 3-fold and increases hepatic mitochondrial β-oxidation, while concurrently elevating liver TAG storage due to enhanced fatty acid uptake . Methodologically, researchers should quantify PPAR target genes (e.g., Abca1, Scd1) via qPCR and assess lipid profiles using gas chromatography or enzymatic assays .

Q. How does TTA influence PPAR activation pathways?

TTA acts as a pan-PPAR agonist with a preference for PPARα > PPARδ > PPARγ . Its sulfur substitution at the β-position prevents complete β-oxidation, prolonging its bioavailability and enhancing receptor binding . To dissect PPAR-specific effects, use PPARα/δ/γ knockout models or selective antagonists (e.g., GW9662 for PPARγ) in cell cultures . Dual PPARα/δ activation is implicated in improving insulin sensitivity and mitochondrial function .

Q. What experimental models are suitable for studying TTA’s anti-inflammatory effects?

Human umbilical vein endothelial cells (HUVECs) treated with TNFα and PPARα-deficient mice are robust models . Key endpoints include suppression of VCAM-1 and IL-8 via ELISA or flow cytometry, and validation of PPAR-independent pathways using siRNA knockdowns . In vivo, hTNFα transgenic mice show reduced systemic inflammation with TTA, linked to increased anti-inflammatory fatty acid indices .

Advanced Research Questions

Q. How to resolve contradictory data on hepatic TAG accumulation despite TTA’s lipid-lowering effects?

While TTA reduces plasma TAG, hepatic TAG elevation may result from increased fatty acid uptake (via upregulated Cd36 and Fabp4) or impaired VLDL secretion . Investigate hepatic lipid flux using radiolabeled tracers (e.g., ³H-palmitate) and assess ApoB-100 secretion rates in hepatocytes . Histological analysis of lipid droplets and mitochondrial β-oxidation assays (e.g., CPT1 activity) can clarify compartmental lipid shifts .

Q. What methodological approaches validate TTA’s anticancer properties in preclinical models?

In colon cancer (SW620 xenografts), use dynamic contrast-enhanced MRI (DCE-MRI) to assess tumor vascularization (e.g., IAUC, relative signal intensity) alongside in vitro thymidine incorporation assays for proliferation . For gliomas, measure apoptosis via TUNEL staining and mitochondrial cytochrome c release in BT4Cn cells . Note that TTA’s PPARγ-independent effects dominate in cancer models, necessitating co-treatment with PPAR antagonists (e.g., GW9662) .

Q. How to design studies evaluating TTA’s role in diet-induced insulin resistance?

Compare HFD and high-sucrose diets in rodents, with endpoints including glucose tolerance tests (GTT), hyperinsulinemic-euglycemic clamps, and tissue-specific insulin signaling (e.g., Akt phosphorylation in muscle/liver) . Transcriptomic analysis of adipose tissue (e.g., RNA-seq for Ppargc1a, Ucp2) and fecal lipid excretion measurements can elucidate metabolic partitioning .

Q. What strategies address TTA’s dual role in lipoprotein remodeling and cholesterol efflux?

Size-exclusion chromatography (SEC) and nuclear magnetic resonance (NMR) spectroscopy quantify shifts in HDL particle size . Intestinal-specific Abca1 overexpression models can isolate TTA’s role in cholesterol efflux, while hepatic Abca1 knockout mice clarify compartment-specific effects . Plasma phospholipid transfer protein (PLTP) activity assays further link TTA to lipoprotein redistribution .

Contradictions and Knowledge Gaps

Q. Why does TTA increase hepatic TAG while reducing adiposity?

This paradox may reflect tissue-specific lipid partitioning: TTA enhances intestinal fatty acid oxidation and reduces adipocyte lipid storage via PPARδ-driven Ucp3 upregulation, while hepatic TAG accumulates due to PPARα-mediated fatty acid uptake . Simultaneous measurement of adipose lipolysis (e.g., hormone-sensitive lipase activity) and hepatic VLDL secretion rates is critical .

Q. How to reconcile PPAR-dependent and -independent pathways in TTA’s effects?

In keratinocytes, TTA induces differentiation via PPARδ (e.g., Involucrin upregulation) but also activates PPAR-independent apoptosis pathways . Use PPAR-selective ligands (e.g., Wy14643 for PPARα) and chromatin immunoprecipitation (ChIP) to map PPAR binding to target genes . Mitochondrial assays (e.g., glutathione content, ROS production) can identify non-PPAR mechanisms .

Methodological Recommendations

  • Lipidomics : Combine LC-MS/MS for detailed fatty acid profiling and lipid droplet imaging via coherent anti-Stokes Raman scattering (CARS) microscopy .
  • Gene Editing : CRISPR/Cas9 knockout of Scd1 or Abca1 in enterocytes/hepatocytes to validate TTA’s transcriptional targets .
  • Clinical Translation : Pilot studies in psoriasis or HIV patients (measuring soluble VCAM-1, IL-8) to bridge preclinical findings .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
Tetradecylthioacetic acid
Reactant of Route 2
Reactant of Route 2
Tetradecylthioacetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.